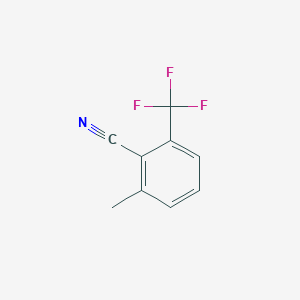

2-Methyl-6-(trifluoromethyl)benzonitrile

Description

Contextualization within Fluorinated Aromatic Nitriles and Benzonitrile (B105546) Derivatives

2-Methyl-6-(trifluoromethyl)benzonitrile belongs to the broader class of fluorinated aromatic nitriles. This family of compounds is significant in organic synthesis due to the unique properties imparted by fluorine atoms. numberanalytics.com The incorporation of fluorine into aromatic rings can substantially alter a molecule's electronic properties, stability, and reactivity. numberanalytics.com Fluorinated aromatic compounds are noted for their increased resistance to oxidation and other degradation reactions, which contributes to their stability. numberanalytics.com

Benzonitrile and its derivatives are versatile intermediates in organic chemistry. The nitrile group (-CN) is a key functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids. This versatility makes benzonitriles fundamental starting materials for a wide array of more complex molecules. nih.govrsc.org The synthesis of various substituted benzonitriles is an active area of research, with methods ranging from traditional cyanation reactions to modern catalytic approaches. google.comacs.org The presence of substituents on the benzene (B151609) ring, as in the case of this compound, allows for the fine-tuning of the molecule's properties and reactivity.

Significance of Trifluoromethyl and Methyl Substituents in Aromatic Systems

The two substituents on the benzonitrile ring, the trifluoromethyl (-CF₃) group and the methyl (-CH₃) group, play crucial and distinct roles in modulating the compound's characteristics.

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. mdpi.comwikipedia.org Its inclusion in an aromatic system significantly impacts the molecule's electronic nature, often enhancing properties like metabolic stability and lipophilicity. mdpi.combeijingyuji.com This makes the -CF₃ group a highly sought-after substituent in the design of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov For instance, the replacement of a methyl group with a trifluoromethyl group can protect the molecule from metabolic oxidation and alter its binding affinity to biological targets. wikipedia.org The strong carbon-fluorine bonds contribute to the high metabolic stability of the trifluoromethyl group. mdpi.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In contrast, the methyl group is an electron-donating group. chemedx.org It increases the electron density of the aromatic ring through an inductive effect (+I) and hyperconjugation. lumenlearning.comyoutube.com This increased electron density can influence the regioselectivity of further chemical reactions on the aromatic ring. While the trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution, the methyl group has an activating effect. lumenlearning.comlibretexts.org The interplay of the strong electron-withdrawing nature of the -CF₃ group and the electron-donating nature of the -CH₃ group in this compound creates a complex electronic environment that can be exploited in targeted chemical syntheses.

Overview of Research Trajectories for Substituted Benzonitriles

Research involving substituted benzonitriles is diverse and spans multiple scientific disciplines. Their utility as precursors and intermediates is a primary driver of this research.

In medicinal chemistry , substituted benzonitriles are key components in the synthesis of a wide range of therapeutic agents. The nitrile group can act as a bioisostere for other functional groups or serve as a handle for further molecular elaboration. nih.gov The ability to introduce various substituents onto the benzene ring allows chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

In the field of agrochemicals , many herbicides and pesticides contain the benzonitrile scaffold. wikipedia.org The specific substitution pattern on the aromatic ring is critical for targeting specific biological processes in plants or pests, thereby improving crop yields and pest resistance. chemimpex.com For example, the herbicide Trifluralin is a trifluoromethyl-containing compound. wikipedia.org

In materials science , fluorinated aromatic nitriles are used in the development of advanced materials. chemimpex.com These compounds can be polymerized to create materials with desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties. researchgate.netgoogle.comgoogle.com For instance, fluorinated poly(aryl ether nitrile)s are being investigated for their potential use as low dielectric constant materials in microelectronics. researchgate.net The unique combination of a nitrile, a methyl, and a trifluoromethyl group in this compound makes it a compound of interest for creating novel materials with tailored properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F3N |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-methyl-6-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H6F3N/c1-6-3-2-4-8(7(6)5-13)9(10,11)12/h2-4H,1H3 |

InChI Key |

YIGZMLMYHLITNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)C#N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Methyl 6 Trifluoromethyl Benzonitrile Scaffolds

Elucidation of Reaction Pathways and Intermediates

While specific experimental studies elucidating the complete reaction pathways and intermediates for every reaction of 2-Methyl-6-(trifluoromethyl)benzonitrile are not extensively documented, its reactivity can be inferred from the behavior of related substituted benzonitriles and trifluoromethylarenes.

Reactions involving the nitrile group, such as hydrolysis or nucleophilic additions, are expected to proceed through well-established mechanisms. For instance, acid-catalyzed hydrolysis would likely involve the initial protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom of the nitrile. The stability of intermediates in such reactions can be significantly influenced by the electronic effects of the ortho-substituents.

In the context of reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the methyl and trifluoromethyl groups play a pivotal role. The methyl group is an ortho-, para-director, while the strongly electron-withdrawing trifluoromethyl group is a meta-director. vaia.comlibretexts.org The steric hindrance imposed by the ortho-methyl group would likely influence the regioselectivity of incoming electrophiles.

Radical Mechanisms in Benzonitrile (B105546) Functionalization

The functionalization of benzonitrile scaffolds can also proceed through radical mechanisms, offering alternative pathways to substituted products. The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex cyclic structures. rsc.org While specific studies on this compound are limited, general principles of radical chemistry can be applied.

Radical reactions are typically characterized by three main phases: initiation, propagation, and termination. libretexts.org In the context of functionalizing the benzonitrile core, a radical can be generated on the aromatic ring or on the methyl group. The trifluoromethyl group, being electron-deficient, can influence the stability and reactivity of radical intermediates. researchgate.net For instance, a trifluoromethyl radical has a marked preference for sites of high electron density. acs.org

The initiation step can be achieved through various methods, including the use of radical initiators, photolysis, or electrochemical means. Once a radical is formed, it can participate in a variety of propagation steps, such as addition to double bonds or hydrogen abstraction. libretexts.org Termination of the radical chain can occur through the combination of two radical species. libretexts.org

Analysis of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic and steric effects of its substituents: the methyl group, the trifluoromethyl group, and the nitrile group.

Both the trifluoromethyl (-CF3) and nitrile (-CN) groups are potent electron-withdrawing groups, significantly impacting the electron density of the aromatic ring.

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. vaia.comvaia.com This effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack. vaia.com The -CF3 group does not possess a significant resonance effect.

The nitrile group also exhibits a strong inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). The resonance effect delocalizes the pi-electrons of the aromatic ring towards the nitrogen atom. This combined influence further deactivates the aromatic ring towards electrophilic substitution.

The synergistic electron-withdrawing nature of these two groups renders the aromatic ring of this compound significantly electron-deficient.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | Weakly Electron-Donating (Hyperconjugation) | Activating, Ortho-, Para-Directing |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Negligible | Deactivating, Meta-Directing |

| -CN (Nitrile) | Strongly Electron-Withdrawing (-I) | Moderately Electron-Withdrawing (-M) | Deactivating, Meta-Directing |

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in dictating the regioselectivity and feasibility of reactions involving this compound. The presence of two ortho-substituents, the methyl and trifluoromethyl groups, adjacent to the nitrile group, creates a crowded environment around the reaction centers.

This steric congestion can:

Hinder the approach of bulky reagents to the nitrile group and the ortho-positions of the aromatic ring. libretexts.org

Influence the conformation of the molecule, potentially affecting the alignment of orbitals required for certain reactions.

Favor reactions at less sterically hindered positions , such as the para-position of the aromatic ring, provided the electronic effects are favorable. libretexts.org

Studies on other ortho-substituted benzonitriles have shown that steric effects can significantly impact reaction rates and product distributions. researchgate.netacs.org For this compound, the combination of the moderately sized methyl group and the larger trifluoromethyl group is expected to create significant steric shielding.

Electrochemical Studies of C-F Bond Cleavage in Trifluoromethylarenes

Electrochemical methods provide a powerful tool for the cleavage of the strong carbon-fluorine (C-F) bond in trifluoromethylarenes, a transformation that is often challenging to achieve through conventional chemical means. rsc.orgresearchgate.net The electrochemical reduction of trifluoromethylarenes typically involves the formation of a radical anion intermediate. nih.govacs.org

The general mechanism for the electrochemical reductive cleavage of a C-F bond in a trifluoromethylarene can be summarized as follows:

Electron Transfer: The trifluoromethylarene accepts an electron at the cathode to form a radical anion.

Fluoride (B91410) Expulsion: The radical anion undergoes mesolytic cleavage, expelling a fluoride ion to generate a neutral difluoromethyl radical.

Further Reduction and Protonation: The resulting radical can be further reduced and then protonated to yield the final product. nih.gov

| Compound | Standard Reduction Potential (V vs. SCE in DMF) | Reference |

|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | -1.85 | nih.gov |

| Trifluoromethylbenzene | -2.45 | nih.gov |

Computational and Theoretical Chemistry of 2 Methyl 6 Trifluoromethyl Benzonitrile

Electronic Structure Analysis and Molecular Orbitals

Electronic structure analysis for a molecule like 2-Methyl-6-(trifluoromethyl)benzonitrile would typically involve calculating the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy indicating its ability to accept electrons. The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties. nih.govlongdom.org For related Schiff base materials, calculated bandgaps have been reported to be in the range of 3.5 to 4.1 eV. nih.gov Without specific studies, the precise orbital shapes, energies, and electrostatic potential map for this compound remain undetermined.

Reactivity Prediction through Quantum Chemical Calculations (e.g., DFT)

Quantum chemical methods, especially DFT, are powerful tools for predicting molecular reactivity. nih.gov By calculating various molecular descriptors such as electronegativity, chemical hardness, and softness, researchers can forecast how a molecule will behave in chemical reactions. Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. While the trifluoromethyl group is known to be strongly electron-withdrawing and the methyl group is electron-donating, a quantitative analysis of these effects on the reactivity of the nitrile group and the aromatic ring in this compound requires specific DFT calculations that are not currently published.

Conformational Landscape Analysis

The presence of the methyl and trifluoromethyl groups adjacent to the nitrile function suggests the possibility of different rotational conformations (rotamers). Conformational analysis would involve calculating the potential energy surface of the molecule as a function of the rotation around the C-CH3 and C-CF3 bonds to identify the most stable (lowest energy) conformers and the energy barriers between them. Such studies have been performed on other 2-substituted trifluoromethyl compounds, revealing preferences for planar or nonplanar conformations depending on the substituents. rsc.org However, the specific conformational landscape, including the rotational barriers and stable geometries for this compound, has not been documented.

Computational Spectroscopic Studies (e.g., NMR, IR, Raman)

Theoretical calculations are essential for interpreting experimental spectra. nih.gov

NMR: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. longdom.org These calculated values, when compared to experimental data, help confirm the molecular structure.

IR and Raman: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netijtsrd.com These theoretical spectra aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the characteristic C≡N stretch of the nitrile group or the C-F stretches of the trifluoromethyl group. While experimental spectra for related compounds are available, a detailed computational vibrational analysis for this compound is absent from the literature.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study, based on typical vibrational modes for substituted benzonitriles.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Methyl) | 2980 - 2900 | Medium | Medium |

| C≡N Stretch | 2240 - 2220 | Strong | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Strong | Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Very Strong | Medium |

| C-CN Stretch | 1200 - 1150 | Medium | Medium |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Solvent Effects on Molecular Properties and Reactivity

Computational models like the Polarizable Continuum Model (PCM) can be used to study how a solvent environment affects a molecule's properties. Solvents can influence conformational stability, electronic structure, and reaction pathways. An analysis would involve optimizing the molecule's geometry and calculating its properties in different solvents of varying polarity. This would provide insights into how its behavior might change under different experimental conditions. No such studies specific to this compound were found.

Advanced Applications and Research Frontiers of 2 Methyl 6 Trifluoromethyl Benzonitrile

Utilization as a Versatile Synthon in Complex Molecule Synthesis

2-Methyl-6-(trifluoromethyl)benzonitrile serves as a valuable building block in organic synthesis due to the unique reactivity conferred by its nitrile, trifluoromethyl, and methyl groups. Its sterically hindered and electron-deficient aromatic ring allows for specific and controlled chemical transformations, making it a key intermediate in the creation of complex molecular architectures.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and functional materials. The benzonitrile (B105546) moiety is a versatile precursor for constructing fused heterocyclic systems, particularly quinazolines. Various transition-metal-catalyzed methods have been developed for the synthesis of quinazolines from benzonitrile derivatives.

One prominent method is the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with benzonitriles, often catalyzed by earth-abundant metals like manganese or nickel. organic-chemistry.org Another approach involves a three-component tandem reaction of a benzonitrile, an aldehyde, and an arylboronic acid, catalyzed by palladium. organic-chemistry.org Furthermore, iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, which are derived from 2-alkylamino benzonitriles, provides an efficient route to quinazolines. organic-chemistry.org The presence of the trifluoromethyl group in this compound can enhance the reactivity of the nitrile group towards nucleophilic attack and influence the electronic properties of the resulting heterocyclic system.

| Reaction Type | Catalyst/Reagents | Reactants | Product |

| Dehydrogenative Coupling | Nickel or Ruthenium Catalysts | 2-Aminobenzyl alcohol, Benzonitrile | Quinazoline |

| Three-Component Tandem | Palladium Catalyst | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Quinazoline |

| C-H Oxidation/Cyclization | Iron Catalyst | 2-Alkylamino benzonitrile, Organometallic reagent | Quinazoline |

| Annulation | Copper Catalyst | 2-Ethynylaniline, Benzonitrile | Quinazoline |

Precursors for Polyfunctionalized Aromatic Systems

The synthesis of polyfunctionalized aromatic compounds is crucial for tuning the properties of molecules for specific applications. This compound can be elaborated into more complex systems through reactions that functionalize the aromatic ring or modify its existing substituents.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govpharmtech.com While the trifluoromethyl and nitrile groups themselves are generally robust, the aromatic ring can be pre-functionalized with a halide (e.g., bromine or iodine) to enable participation in reactions like Suzuki-Miyaura (with boronic acids) or Sonogashira (with terminal alkynes). pharmtech.comnih.gov These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, onto the benzonitrile core.

Additionally, the benzylic methyl group offers a site for late-stage functionalization. researchgate.netnsf.gov Under specific conditions, benzylic C-H bonds can be targeted for reactions such as trifluoromethylation, providing a pathway to introduce additional fluorine-containing moieties into the molecule. nsf.gov Selective C-F bond functionalization of the trifluoromethyl group itself, although challenging, represents a frontier in synthetic chemistry for directly editing this otherwise unreactive group. nih.gov

Role in the Development of Functional Materials

The unique electronic properties of the this compound scaffold, characterized by the electron-withdrawing nature of both the nitrile and trifluoromethyl groups, make it an attractive component for advanced functional materials.

Application in Organic Electronics and Optoelectronic Devices

Derivatives of this compound are particularly relevant in the field of organic light-emitting diodes (OLEDs). Specifically, they are used as the acceptor (A) unit in donor-acceptor (D-A) type molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). bohrium.comaip.org In these systems, the benzonitrile core is typically linked to electron-donating groups, such as carbazole (B46965) (Cz). aip.orgbohrium.com

The strong electron-withdrawing character of the trifluoromethyl-substituted benzonitrile helps to create a significant separation between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. bohrium.com This separation is crucial for achieving a small singlet-triplet energy gap (ΔEST), which allows for efficient reverse intersystem crossing (RISC) of non-emissive triplet excitons back to the emissive singlet state, thereby enabling theoretical 100% internal quantum efficiency in OLEDs. bohrium.com Carbazole-benzonitrile (Cz-BN) derivatives are considered among the most promising materials for achieving stable and efficient blue emission in OLEDs. bohrium.comaip.orgaip.org

| Compound Type | Key Feature | Function | Application |

| Carbazole-Benzonitrile (Cz-BN) | Donor-Acceptor Architecture | Thermally Activated Delayed Fluorescence (TADF) | Blue Organic Light-Emitting Diodes (OLEDs) |

| Modified Cz-BN | Optimized HOMO/LUMO Distribution | Reduced ΔEST, High Radiative Decay Rate | High-Efficiency, Low Roll-Off OLEDs bohrium.com |

Incorporation into Advanced Polymer Architectures

The nitrile functionality is a key component in a class of high-performance engineering plastics known as poly(arylene ether nitrile)s (PENs). mdpi.comtandfonline.comnih.gov These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. tandfonline.comresearchgate.net PENs are typically synthesized via nucleophilic aromatic substitution polymerization, reacting a dihalobenzonitrile monomer with a bisphenol salt. tandfonline.comcapes.gov.br

While direct polymerization of this compound itself is not typical, its structural motifs can be incorporated into polymer backbones. A suitably difunctionalized derivative, for example, could act as a monomer. The presence of the pendant nitrile group enhances adhesion and provides a potential site for crosslinking, while the trifluoromethyl group can improve thermal stability, solvent resistance, and modify the dielectric properties of the resulting polymer. tandfonline.comresearchgate.net The synthesis of polymers from functional monomers is a well-established field, and monomers containing nitrile groups are used to create materials with specific thermal and mechanical properties. sigmaaldrich.comresearchgate.net

Ligand Design for Catalytic Systems

Phosphine (B1218219) ligands are central to transition-metal catalysis, and their electronic and steric properties are critical for controlling the outcome of a reaction. nih.govrsc.org Aromatic nitriles can serve as precursors for phosphine ligands. The nitrile group can be transformed into other functionalities, or the aromatic ring can be used as a scaffold.

Recent research has shown that benzonitrile-containing ligands can be designed where the nitrile moiety acts as an electron-withdrawing group to modulate the properties of the catalyst. chemrxiv.orgnih.gov In one study, a benzonitrile-containing ligand was developed for nickel-catalyzed cross-coupling, where the electron-accepting nature of the benzonitrile promoted the desired reductive elimination step and stabilized the low-valent nickel catalyst. chemrxiv.orgnih.govchemrxiv.org

Furthermore, the this compound framework could be functionalized, for instance, through lithiation and reaction with a chlorophosphine, to directly introduce a phosphine group onto the ring. rsc.orgacs.org The steric bulk from the ortho-methyl group and the electronic influence of the trifluoromethyl group would result in a ligand with unique properties, potentially enabling new reactivity or selectivity in catalytic transformations. nih.gov The nitrile itself can also act as a weakly coordinating ligand in transition metal complexes. wikipedia.org

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

This compound is a valuable precursor in the synthesis of bioactive molecules due to the distinct properties conferred by its functional groups. The trifluoromethyl group, in particular, is a well-established bioisostere for other groups and is known to enhance key pharmaceutical properties.

While specific reaction schemes starting directly from this compound to form novel scaffolds are not extensively detailed in public literature, the utility of closely related trifluoromethyl benzonitrile derivatives is well-documented, illustrating the potential of this structural class as foundational building blocks. These analogues serve as key intermediates in creating a variety of complex chemical structures.

For instance, compounds like 2-fluoro-6-(trifluoromethyl)benzonitrile (B108081) are instrumental in the synthesis of intermediates for pharmaceuticals, including anti-inflammatory and antiviral drugs. chemimpex.com This is exemplified in the preparation of a key intermediate for Elagolix, a drug used for treating endometriosis, where the cyano group of 2-fluoro-6-(trifluoromethyl)benzonitrile is reduced and further modified. google.com Similarly, 3,5-bis(trifluoromethyl)benzonitrile (B1295164) is the starting material for synthesizing Selinexor, an anti-cancer drug, by first hydrolyzing the nitrile to an amide and then constructing a 1,2,4-triazole (B32235) ring. mdpi.com

The reactivity of the nitrile group allows for its conversion into amines, amides, or tetrazoles, which can then be used to build more complex heterocyclic systems. Research has shown the synthesis of elaborate biphenyl-1,2,3-triazol-benzonitrile derivatives, highlighting the role of the benzonitrile moiety in forming larger, functionalized molecules. nih.govacs.org These examples strongly suggest that this compound is a versatile building block for creating novel molecular scaffolds with potential applications in medicinal and agricultural chemistry. lookchem.comontosight.ai

Table 1: Examples of Scaffolds from Trifluoromethyl Benzonitrile Derivatives

| Starting Material | Resulting Scaffold/Intermediate | Application Area |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea | Pharmaceutical (Elagolix intermediate) google.com |

| 3,5-Bis(trifluoromethyl)benzonitrile | 1,2,4-Triazole derivative | Pharmaceutical (Selinexor synthesis) mdpi.com |

| Benzonitrile Oxide | Biphenyl-1,2,3-triazole-benzonitrile | Pharmaceutical (PD-1/PD-L1 inhibitors) nih.govresearchgate.net |

The incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a critical strategy in modern drug design, and its presence in this compound is a key feature driving its utility in intermediate synthesis. mdpi.com The -CF3 group profoundly modulates the physicochemical properties of a molecule, which in turn influences its interactions with biological targets. ontosight.ai

Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes, potentially increasing its bioavailability. chemimpex.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, leading to a longer duration of action. chemimpex.commdpi.com

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electronic profile of the aromatic ring. mdpi.com This can influence hydrogen bonding and electrostatic interactions with protein targets, potentially leading to stronger and more selective binding.

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to a biological target.

By using this compound or similar structures as intermediates, chemists can strategically introduce the -CF3 group to fine-tune these properties, thereby optimizing the pharmacokinetic and pharmacodynamic profile of the final active ingredient. chemimpex.com

Applications in Advanced Analytical Chemistry Techniques

The distinct chemical nature of this compound also lends it to applications in analytical chemistry, particularly in chromatography and mass spectrometry.

In gas chromatography (GC), chemical derivatization is a common technique used to improve the analysis of compounds that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior. libretexts.orgresearchgate.net This process typically involves reacting the analyte with a reagent to modify specific functional groups. jfda-online.com The most common targets for derivatization are functional groups with active hydrogens, such as alcohols (-OH), carboxylic acids (-COOH), and amines (-NH2). libretexts.orgsigmaaldrich.com

This compound, however, does not possess these active hydrogen groups. Its nitrile (C≡N) function is relatively stable and does not typically undergo derivatization under standard GC conditions. libretexts.org Therefore, the compound itself is generally analyzed directly without derivatization.

The relevance of derivatization in the context of this compound lies in the analysis of complex mixtures where it might be present. In such scenarios, other analytes in the matrix that contain hydroxyl, carboxyl, or amine groups may be derivatized to enhance their volatility or improve their separation from this compound and other matrix components. jfda-online.comyoutube.com For example, silylation or acylation of polar analytes in a sample could be performed to reduce peak tailing and improve resolution, ensuring a more accurate quantification of all components, including the underivatized this compound. libretexts.orgyoutube.com Furthermore, some fluorinated benzonitrile compounds are utilized in analytical methods to help detect and quantify other compounds. chemimpex.com

Mass spectrometry (MS) is a primary tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of the molecule and its fragments. wikipedia.org The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the established fragmentation rules for aromatic nitriles and substituted benzene (B151609) rings. miamioh.edulibretexts.org

The structural elucidation of this compound would likely involve the following key observations in its mass spectrum:

Molecular Ion Peak (M+•): Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring. libretexts.org The M+• peak for this compound would appear at m/z 185.

Loss of a Methyl Radical: Fragmentation may occur via the loss of a methyl radical (•CH3) from the parent ion, resulting in a significant fragment ion at [M-15]+ (m/z 170).

Loss of a Trifluoromethyl Radical: Cleavage of the C-CF3 bond could lead to the loss of a trifluoromethyl radical (•CF3), producing a fragment ion at [M-69]+ (m/z 116).

Nitrile-Related Fragmentation: Benzonitriles are known to fragment via the loss of hydrocyanic acid (HCN), which would result in a fragment at [M-27]+. nih.gov The ortho-positioning of the methyl and trifluoromethyl groups might also facilitate unique rearrangement reactions prior to fragmentation. nist.gov

Benzyne (B1209423) Formation: A major fragmentation channel for benzonitrile upon dissociative ionization is the loss of HCN or HNC, leading to the formation of benzyne radical cations (e.g., C6H4+•). nih.gov

By analyzing these characteristic fragment ions and potential rearrangement products, mass spectrometry provides an unambiguous method for the structural confirmation and identification of this compound in various samples. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Description of Loss | Predicted m/z |

| [M]+• | Molecular Ion | 185 |

| [M-15]+ | Loss of methyl radical (•CH3) | 170 |

| [M-27]+ | Loss of hydrocyanic acid (HCN) | 158 |

| [M-69]+ | Loss of trifluoromethyl radical (•CF3) | 116 |

Comparative Studies with Positional Isomers and Analogues of 2 Methyl 6 Trifluoromethyl Benzonitrile

Regioselectivity Challenges and Solutions in Synthesis

The synthesis of polysubstituted aromatic compounds like 2-Methyl-6-(trifluoromethyl)benzonitrile is often complicated by the challenge of achieving the desired regioselectivity. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles or the feasibility of nucleophilic substitution. The methyl group (-CH₃) is an ortho-, para-directing activator, while the trifluoromethyl (-CF₃) and nitrile (-CN) groups are meta-directing deactivators. The synthesis of a 1,2,6-trisubstituted pattern with such conflicting directing effects requires a carefully designed synthetic strategy.

A common approach to introduce a nitrile group onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt, typically CuCN. wikipedia.orglscollege.ac.innih.gov This method is advantageous as the position of the nitrile group is determined by the position of the amino group in the precursor. Therefore, the primary challenge is shifted to the regioselective synthesis of the corresponding aniline, 2-Methyl-6-(trifluoromethyl)aniline (B1314220).

The synthesis of this aniline precursor itself is not trivial. A potential route could start from a commercially available trifluoromethyl-substituted aniline. For instance, starting with 3-(trifluoromethyl)aniline, a Friedel-Crafts alkylation to introduce the methyl group would likely lead to a mixture of isomers due to the directing effects of both the amino and trifluoromethyl groups.

A more controlled approach involves ortho-lithiation. Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. nih.govresearchgate.net A directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the trifluoromethyl group is known to direct lithiation to the ortho position, the presence of other functional groups can compete. nih.gov

Considering a plausible synthetic route based on available literature for similar compounds, one could envision a multi-step synthesis starting from a simpler, correctly substituted benzene (B151609) derivative. For example, a synthetic pathway analogous to the preparation of 2-chloro-6-(trifluoromethyl)benzonitrile (B145041) could be adapted. google.com This might involve starting with a pre-functionalized ring, such as 2-bromo-1-methyl-3-nitrobenzene, and then introducing the trifluoromethyl group, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to install the nitrile. Each step would need to be carefully controlled to ensure the desired regiochemistry is maintained.

Table 1: Comparison of Synthetic Strategies for Substituted Benzonitriles

| Method | Description | Regioselectivity Control | Potential Challenges |

| Sandmeyer Reaction | Diazotization of an aniline followed by reaction with CuCN. wikipedia.orglscollege.ac.in | Position of the nitrile group is determined by the location of the precursor amino group. | Synthesis of the required regiochemically pure aniline precursor can be challenging. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., a halogen) by a cyanide salt. | The position of the nitrile is determined by the location of the leaving group. Requires strong electron-withdrawing groups to activate the ring. | The 1,2,6-substitution pattern of this compound does not optimally activate a leaving group for nucleophilic attack. |

| Directed Ortho-Lithiation | Deprotonation at a position ortho to a directing group, followed by quenching with an electrophile. nih.govresearchgate.net | Excellent control of regioselectivity based on the choice of the directing group. | Competition between different directing groups on the ring can lead to mixtures of products. Requires cryogenic temperatures. |

| Palladium-Catalyzed Cyanation | Cross-coupling of an aryl halide or triflate with a cyanide source. | The position of the nitrile is determined by the location of the halide or triflate. | Catalyst poisoning and side reactions can be an issue. Requires careful optimization of reaction conditions. |

Comparative Analysis of Reactivity Profiles

The electronic properties of the methyl and trifluoromethyl groups significantly influence the reactivity of the benzonitrile (B105546) ring and its functional groups. The methyl group is electron-donating through induction and hyperconjugation, while the trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The nitrile group is also electron-withdrawing.

In this compound, the electron-donating methyl group and the electron-withdrawing trifluoromethyl group are positioned ortho to the nitrile. This substitution pattern leads to a complex interplay of electronic and steric effects.

A comparative analysis of the reactivity of positional isomers of a similar system, meta-halo-3-methylbenzonitriles, in nucleophilic aromatic substitution (SNAAr) reveals the profound impact of substituent positioning. nih.gov In these studies, the reactivity of a leaving group on the ring was assessed. The general order of reactivity for leaving groups in SNAAr is F >> Br > Cl >>> I. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

Table 2: Predicted Relative Reactivity of Methyl-(trifluoromethyl)benzonitrile Isomers

| Isomer | Reaction Type | Predicted Reactivity | Rationale |

| This compound | Nucleophilic addition to -CN | High | The strongly electron-withdrawing -CF₃ group at the ortho position enhances the electrophilicity of the nitrile carbon. |

| 4-Methyl-2-(trifluoromethyl)benzonitrile | Nucleophilic addition to -CN | Moderate to High | The -CF₃ group at the ortho position still enhances reactivity, but the para-methyl group has a slightly opposing electron-donating effect. |

| 3-Methyl-5-(trifluoromethyl)benzonitrile | Nucleophilic addition to -CN | Low | Both the methyl and trifluoromethyl groups are meta to the nitrile, having a less direct electronic influence on the nitrile carbon. |

| This compound | Nucleophilic Aromatic Substitution (if a leaving group were present) | Low | The ring is sterically hindered at the positions activated by the -CF₃ and -CN groups. |

| 4-Methyl-2-(trifluoromethyl)benzonitrile | Nucleophilic Aromatic Substitution (if a leaving group were present at position 6) | High | The ortho -CF₃ and para -CN groups would strongly activate a leaving group at position 6. |

Investigation of Structure-Activity Relationships within Substituted Trifluoromethylbenzonitriles

The substitution pattern of trifluoromethylbenzonitriles plays a critical role in their biological activity. Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological efficacy. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity, which can improve bioavailability. chemimpex.com

Studies on various classes of biologically active molecules containing substituted benzonitrile moieties have revealed that the position of the substituents can drastically alter the activity. For instance, in a series of antimicrobial biphenyl (B1667301) peptidomimetic amphiphiles, positional isomers exhibited significant differences in their efficacy against various bacterial strains. nih.gov This highlights that not just the presence of certain functional groups, but their specific spatial arrangement is crucial for interaction with biological targets.

In the context of trifluoromethyl-substituted compounds, research on antimicrobial benzoylthiourea (B1224501) derivatives has shown that the position of the trifluoromethyl group influences the compound's antibiofilm activity, with the para position being most favorable in that particular study. researchgate.net

Furthermore, the trifluoromethyl group has been successfully used as a bioisosteric replacement for other functional groups, such as the nitro group, in designing new therapeutic agents. In a study on CB1 receptor positive allosteric modulators, the CF₃-containing analogues were generally more potent and showed improved metabolic stability compared to their nitro counterparts. researchgate.net

While a specific SAR study for a series of this compound isomers is not available, we can compile representative data from related studies to illustrate the principles of how substituent positioning on a trifluoromethyl-benzonitrile scaffold can impact biological activity, for example, as enzyme inhibitors.

Table 3: Representative Structure-Activity Relationship Data for Substituted Trifluoromethylbenzonitrile Analogues as Enzyme Inhibitors

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (nM) |

| Analogue A | H | H | CF₃ | H | 500 |

| Analogue B | CH₃ | H | CF₃ | H | 250 |

| Analogue C | H | CH₃ | CF₃ | H | 400 |

| Analogue D | CF₃ | H | CH₃ | H | 800 |

| Analogue E | H | H | H | CF₃ | 150 |

This table is a hypothetical representation based on general SAR principles observed in the literature for illustrative purposes. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The hypothetical data in Table 3 illustrates that the introduction of a methyl group can either increase or decrease activity depending on its position relative to the trifluoromethyl group and the rest of the molecule. For example, a methyl group at R¹ (ortho to the trifluoromethyl group) might lead to a favorable steric interaction with the enzyme's active site, thus increasing potency (Analogue B vs. A). Conversely, placing the trifluoromethyl group at a different position (Analogue D vs. A) might be detrimental to activity. The para-substituted trifluoromethyl group (Analogue E) shows the highest potency in this hypothetical series, which is consistent with findings in some real-world SAR studies where para-substitution leads to optimal activity. researchgate.net These examples underscore the importance of systematic investigation of positional isomers in the development of new biologically active compounds.

Future Directions and Emerging Research Avenues for 2 Methyl 6 Trifluoromethyl Benzonitrile

Development of Sustainable and Green Synthetic Methodologies

Future research will increasingly focus on developing environmentally benign methods for the synthesis of 2-Methyl-6-(trifluoromethyl)benzonitrile and its precursors. Traditional synthetic routes for complex benzonitriles often rely on harsh reagents, stoichiometric metallic cyanides, and volatile organic solvents, which generate significant waste. nih.govresearchgate.net Green chemistry approaches aim to mitigate these issues through novel catalytic systems and alternative reaction media.

Key areas of development include:

Visible-Light Photoredox Catalysis: This technique offers a mild and efficient way to form C-CF3 bonds under ambient conditions, potentially replacing harsher traditional trifluoromethylation methods. mdpi.comadvanceseng.com Future work could adapt these light-mediated protocols for the late-stage functionalization of related aromatic precursors.

Ionic Liquids (ILs) as Recyclable Media: Ionic liquids can serve multiple roles as solvents, catalysts, and phase-separation agents, simplifying reaction workups and enabling catalyst recycling. researchgate.netrsc.orgrsc.org Research into ILs designed for the synthesis of sterically hindered benzonitriles could lead to highly efficient, closed-loop processes. researchgate.netrsc.org

Nanocatalysis: Transition metal oxide clusters fabricated within zeolite pores have shown high selectivity and efficiency for the ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com This approach, which utilizes sub-nano spaces to control reactivity, could be adapted for the direct synthesis of this compound from a corresponding toluene (B28343) derivative, minimizing byproducts. medcraveonline.com

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches

| Parameter | Traditional Methods | Potential Green Alternatives |

|---|---|---|

| Catalysts | Stoichiometric CuCN, KCN, Pd/Cu complexes nih.gov | Photoredox catalysts (e.g., Ru(bpy)3Cl2), nanocatalysts (e.g., metal oxides in zeolites), reusable ionic liquids mdpi.comresearchgate.netmedcraveonline.com |

| Reagents | Harsh trifluoromethylating agents, toxic cyanide sources researchgate.netgoogle.com | Mild radical precursors (e.g., CF3I), nonmetallic cyano sources, hydroxylamine (B1172632) salts in ILs nih.govmdpi.comrsc.org |

| Reaction Conditions | High temperatures, high pressures, volatile organic solvents google.comwikipedia.org | Ambient temperature and pressure, visible light irradiation, solvent-free or recyclable solvents (ILs) advanceseng.comrsc.org |

| Waste Profile | Significant metal waste, corrosive byproducts (e.g., HCl) nih.govrsc.org | Reduced waste streams, recyclable catalysts and solvents, water as a potential byproduct researchgate.netmedcraveonline.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct electronic and steric environment of this compound paves the way for exploring chemical reactions that are difficult or impossible with less substituted benzonitriles. The interplay between the ortho-methyl group's steric bulk and the strong inductive effect of the trifluoromethyl group can be exploited to achieve novel molecular architectures.

Future research in this area could focus on:

Ortho-C-H Functionalization: While the methyl group occupies one ortho position, the other is activated by the nitrile. Developing catalytic systems for the direct C-H functionalization at the C3 or C5 positions would provide a direct route to highly substituted derivatives.

Nitrile Group Transformations: Beyond simple hydrolysis to amides or reduction to amines, the electron-deficient nature of the ring could enable unprecedented reactions at the nitrile moiety. This could include novel cycloadditions or insertions leading to unique heterocyclic systems. rsc.org

Rearrangement Reactions: Protocols involving the in-situ generation of directing groups could lead to unexpected rearrangements and the one-pot synthesis of complex alkenylated benzonitriles from simpler precursors. nih.gov The steric strain in this compound might favor unique mechanistic pathways in such transformations.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the nitrile group or other parts of the molecule could produce enantiomerically pure derivatives, which are highly valuable in medicinal chemistry. Research into rhodium(II)-catalyzed asymmetric reactions of related fluorinated compounds provides a template for such investigations. nih.gov

Integration into Advanced Supramolecular and Nanoscience Research

The unique properties of this compound make it an attractive building block for supramolecular assemblies and advanced nanomaterials. The nitrile group can participate in non-covalent interactions, while the trifluoromethyl group can induce specific packing effects and enhance material stability.

Emerging avenues in this field include:

Host-Guest Chemistry: The benzonitrile (B105546) moiety is a known guest for various supramolecular macrocycles. nih.gov The specific substitution pattern of this compound could lead to highly selective recognition by synthetic hosts, with potential applications in sensing or controlled release systems.

Organic Electronics: Fluorinated benzonitrile derivatives have been investigated for their thermally activated delayed fluorescence (TADF) properties, which are crucial for high-efficiency Organic Light-Emitting Diodes (OLEDs). rsc.org The unique electronic profile of this compound could be harnessed to design novel D-A-D' (donor-acceptor-donor) emitters with tunable photophysical properties.

Nanocatalyst-Assisted Synthesis: The use of nanomaterials is not limited to the synthesis of the compound itself. Nanoparticle catalysts, such as silica-functionalized magnetite, can be used to facilitate complex reactions using this compound as a substrate, improving yields and reaction times for the synthesis of more complex heterocyclic structures. medcraveonline.com

High-Throughput Synthesis and Screening Approaches for Derivatization

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening methods are indispensable. These automated techniques allow for the rapid creation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties. nih.govnih.gov

Future research will likely involve:

Parallel Synthesis of Libraries: Using the core structure of this compound, automated synthesis platforms can generate libraries by systematically varying substituents at the remaining aromatic positions (C3, C4, C5) or by modifying the nitrile group.

Scaffold-Based Drug Discovery: The trifluoromethyl and methyl-substituted benzonitrile core can be considered a privileged scaffold. HTS can be used to build a collection of derivatives for screening against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug discovery. nih.gov

Automated Purification: A key bottleneck in HTS is the purification of the resulting compound libraries. Integrating automated, high-throughput purification technologies, such as mass-directed HPLC, is crucial for obtaining high-purity compounds suitable for biological screening. nih.gov

Table 2: Hypothetical Library Design for Derivatization of this compound

| Scaffold Position | R1 (at C3) | R2 (at C4) | R3 (at C5) | Potential Screening Application |

|---|---|---|---|---|

| Entry 1 | -H | -Cl | -H | Agrochemicals |

| Entry 2 | -H | -OCH3 | -H | Pharmaceuticals |

| Entry 3 | -F | -H | -NH2 | Materials Science (Dyes) |

| Entry 4 | -H | -SO2NH2 | -H | Pharmaceuticals (Enzyme Inhibitors) |

| Entry 5 | -Br | -Br | -H | Flame Retardants |

Synergistic Research with Artificial Intelligence and Machine Learning for Molecular Design

Key synergistic opportunities include:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties for new derivatives of this compound. This includes physicochemical properties (e.g., solubility, pKa) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, which are critical for drug development. nih.govpurdue.educhemrxiv.org

De Novo Drug Design: AI algorithms can generate entirely new molecular structures based on the this compound scaffold, optimized for binding to a specific biological target. kcl.ac.uk These tools can explore a vast virtual chemical space to identify candidates with high predicted activity and favorable drug-like properties. nih.gov

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose the most efficient and synthetically feasible routes for its creation. drugtargetreview.com This is particularly valuable for complex, substituted aromatics, helping chemists to overcome synthetic challenges and prioritize manufacturable compounds early in the discovery process.

Table 3: Application of AI/ML in Advancing Research on this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develops models that correlate chemical structure with biological activity or physical properties. nih.gov | Prioritizes the synthesis of derivatives with the highest probability of success. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles from the molecular structure alone. nih.govpurdue.edu | Reduces late-stage failures in drug development by identifying problematic compounds early. |

| Generative Design | Creates novel molecular structures optimized for specific criteria (e.g., binding affinity, solubility). kcl.ac.uk | Expands the accessible chemical space and identifies non-obvious candidates. |

| Synthetic Route Planning | Proposes step-by-step reaction pathways for a target molecule, assessing feasibility and cost. drugtargetreview.com | Accelerates the synthesis of novel compounds and identifies more efficient manufacturing routes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.